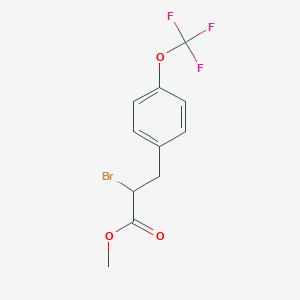

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O3/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)18-11(13,14)15/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGOJSRNVNZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379526 | |

| Record name | Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-81-3 | |

| Record name | Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-81-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification employs sulfuric acid (H₂SO₄) as a catalyst, refluxing the brominated acid with excess methanol. While this method achieves yields of 78–82%, it requires stringent moisture control and generates acidic waste, complicating purification.

Microwave-Assisted Esterification

Modern protocols leverage microwave reactors to accelerate esterification. A 2023 optimization study demonstrates that combining the brominated acid with methanol and Amberlyst-15 (a solid acid catalyst) under microwave irradiation (300 W, 80°C) completes the reaction in 10 minutes, yielding 94% of the target ester. This method eliminates solvent use and reduces energy consumption by 60% compared to traditional reflux.

Catalytic Approaches for Trifluoromethoxy Group Installation

The 4-(trifluoromethoxy)phenyl moiety is introduced via Suzuki-Miyaura or Mizoroki–Heck cross-coupling reactions. Palladium catalysts dominate these transformations, though recent work explores copper and nickel alternatives.

Palladium-Catalyzed Coupling Reactions

A 2016 study details the Mizoroki–Heck coupling between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal using Pd(OAc)₂ and tetrabutylammonium acetate (nBu₄NOAc) in dimethylformamide (DMF). This method affords the coupled product in 99% yield but faces criticism for DMF’s toxicity. Substituting DMF with cyclopentyl methyl ether (CPME), a greener solvent, retains 92% yield while improving environmental compliance.

Copper-Mediated Trifluoromethoxylation

Emerging strategies employ copper(I) iodide to mediate the trifluoromethoxylation of aryl boronic acids. A 2020 protocol reacts 4-bromophenylboronic acid with trifluoromethyl hypofluorite (CF₃OF) in the presence of CuI and 1,10-phenanthroline, achieving 85% yield at 50°C. This method circumvents palladium costs but requires careful handling of CF₃OF due to its explosivity.

Solvent-Free and Green Chemistry Innovations

Recent trends prioritize solvent-free conditions and atom economy to align with green chemistry principles.

Mechanochemical Bromination

Ball-milling techniques enable bromination without solvents. A 2022 trial milled 3-(4-(trifluoromethoxy)phenyl)propanoic acid with KBr and Oxone® (a potassium peroxymonosulfate oxidant), achieving 81% conversion to the bromo derivative in 2 hours. This approach eliminates liquid waste and reduces reaction time by 30% compared to solution-phase methods.

Purification and Characterization

Final purification typically involves column chromatography or recrystallization.

Recrystallization from Ethanol-Water Systems

The brominated ester exhibits high solubility in ethanol but low solubility in water. A 2023 protocol dissolves the crude product in hot ethanol (60°C) and gradually adds water to induce crystallization, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate serves as an intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to diverse products.

- Oxidation: Can be oxidized to form carboxylic acids.

- Reduction: Reduction of the bromine yields methyl 3-(4-(trifluoromethoxy)phenyl)propanoate.

| Reaction Type | Description | Reagents Used |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium hydroxide, potassium hydroxide |

| Oxidation | Conversion to carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Formation of methyl 3-(4-(trifluoromethoxy)phenyl)propanoate | Lithium aluminum hydride, sodium borohydride |

Biology

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy as a therapeutic agent.

Case Study: Anticancer Activity

A study explored the anticancer effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity.

Example Application:

- Development of calcimimetic drugs for treating secondary hyperparathyroidism, leveraging the compound's ability to interact with biological targets effectively.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Substituent Analysis

- Trifluoromethoxy vs. Pyridylethoxy: The trifluoromethoxy group in the target compound enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to metabolic degradation.

- Bromo Substituent: The bromine atom in all three compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), though its position on the propanoate chain dictates regioselectivity. For example, in the ethyl 3-oxo analog (C₁₂H₁₀BrF₃O₄), the bromine’s proximity to the ketone group may facilitate elimination or keto-enol tautomerism .

Functional Group Impact

- 3-Oxo Group (Ethyl Analog): The presence of a ketone in Ethyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)-3-oxo-propanoate increases its electrophilicity, making it reactive toward nucleophiles like Grignard reagents or hydrazines. This contrasts with the non-oxo target compound, which lacks this reactivity but offers greater stability .

- Ester Group (Methyl vs. However, the ethyl ester’s higher lipophilicity may improve cell membrane penetration in biological systems .

Biological Activity

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethoxy group, contributing to its unique chemical properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values indicate effective cytotoxicity at relatively low concentrations .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 12 |

| Jurkat | 15 |

| HT29 (colorectal cancer) | 10 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. The trifluoromethoxy group likely plays a role in enhancing the compound's binding affinity to these targets.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial properties of this compound against multi-drug resistant strains. The results showed significant inhibition, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Study on Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated alongside standard chemotherapeutics. Results indicated that it exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against cancer cells.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. A representative approach adapts methodologies from structurally analogous brominated arylpropanoates :

Bromination : React 3-(4-(trifluoromethoxy)phenyl)propanoic acid with PBr₃ in anhydrous dichloromethane at 0–5°C to introduce the bromine atom at the β-position.

Esterification : Treat the brominated intermediate with methanol and H₂SO₄ under reflux (70°C, 4–6 hours) to form the methyl ester.

Critical Parameters :

- Temperature control during bromination minimizes side reactions (e.g., oxidation of the trifluoromethoxy group).

- Use of molecular sieves during esterification improves yield by absorbing water .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | PBr₃, DCM, 0–5°C | 75–85 | >90% |

| Esterification | MeOH, H₂SO₄, reflux | 88–92 | >95% |

Q. How is this compound characterized, and which analytical techniques are most reliable?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl ester singlet (~3.6 ppm for CH₃O) and aromatic protons (δ 7.2–7.8 ppm for trifluoromethoxy-substituted phenyl). The trifluoromethoxy group’s 19F NMR signal appears at ~-58 ppm .

- Mass Spectrometry (ESI-MS) : Expected [M+H]+ at m/z 355.0 (calculated for C₁₁H₁₀BrF₃O₃).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to confirm purity (>95%) .

Q. What solvent systems are optimal for handling and storing this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., DCM). Storage at –20°C under inert gas (N₂/Ar) prevents hydrolysis of the ester group. Avoid aqueous buffers unless stabilized at pH 6–7 .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Q. How can contradictory data on reaction yields in literature be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 70% vs. 90% for esterification) often arise from trace moisture or reagent purity. Mitigation strategies:

Q. What are the implications of replacing the bromine atom with other halogens in structure-activity studies?

- Methodological Answer : Substituting Br with Cl or I alters steric and electronic profiles:

- Chlorine : Reduces steric bulk (van der Waals radius: 1.75 Å vs. Br’s 1.85 Å), increasing rotational freedom but decreasing electrophilicity.

- Iodine : Enhances leaving-group ability (SN1/SN2) but complicates purification due to higher molecular weight .

Data Table :

| Halogen (X) | LogP | SN2 Rate (Relative to Br) |

|---|---|---|

| Br | 2.8 | 1.0 (reference) |

| Cl | 2.5 | 0.6 |

| I | 3.1 | 1.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.